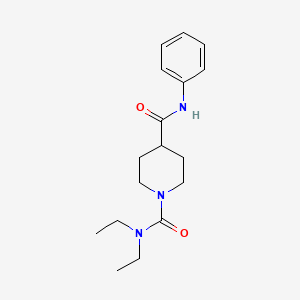

N~1~,N~1~-diethyl-N~4~-phenyl-1,4-piperidinedicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~1~,N~1~-diethyl-N~4~-phenyl-1,4-piperidinedicarboxamide, commonly known as Etidocaine, is a local anesthetic drug that is used to numb specific areas of the body during surgical procedures. It belongs to the family of amino amides and is structurally similar to Lidocaine and Bupivacaine. Etidocaine has a longer duration of action and higher potency than Lidocaine, making it an effective anesthetic agent for longer surgical procedures.

Wirkmechanismus

Etidocaine works by blocking the voltage-gated sodium channels in the nerve fibers, thus preventing the transmission of pain signals to the brain. It also suppresses the release of neurotransmitters from the nerve endings, further reducing the sensation of pain.

Biochemical and Physiological Effects:

Etidocaine has been shown to have minimal systemic toxicity and is rapidly metabolized in the liver. It does not accumulate in the body, making it a safe choice for patients with liver or kidney disease. Etidocaine has been found to have minimal effects on the cardiovascular system, making it a preferred choice for patients with cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

Etidocaine has several advantages for use in laboratory experiments. It has a long duration of action, allowing for prolonged experiments. It also has minimal systemic toxicity, making it safe for use in animal studies. However, etidocaine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Zukünftige Richtungen

There are several future directions for research on etidocaine. One area of interest is the development of new formulations that improve its solubility and stability. Another area of research is the exploration of its potential use in chronic pain management. Additionally, the development of new delivery systems, such as transdermal patches, could improve the ease of administration and patient compliance. Finally, further studies on the pharmacokinetics and pharmacodynamics of etidocaine could provide valuable insights into its mechanism of action and potential uses.

Synthesemethoden

Etidocaine is synthesized by the esterification of 2,6-dimethylaniline with 1,4-piperidinedicarboxylic acid followed by the reduction of the resulting diester with diethylamine. The final product is obtained by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

Etidocaine has been extensively studied for its use as a local anesthetic in various surgical procedures, including dental, ophthalmic, and obstetric surgeries. It has also been used as a spinal anesthetic for lower limb surgeries. Etidocaine is known for its rapid onset and prolonged duration of action, making it a preferred choice for long-duration surgeries.

Eigenschaften

IUPAC Name |

1-N,1-N-diethyl-4-N-phenylpiperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-3-19(4-2)17(22)20-12-10-14(11-13-20)16(21)18-15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILDTIVHSYEZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,2R*,6S*,7S*)-4-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5420376.png)

![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-2-furamide](/img/structure/B5420381.png)

![2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5420385.png)

![4-(5-{[(3-pyridin-2-ylpropyl)amino]carbonyl}pyridin-2-yl)morpholine-2-carboxamide](/img/structure/B5420390.png)

![4-[(3-amino-2-cyano-1-methyl-3-oxo-1-propen-1-yl)amino]butanoic acid](/img/structure/B5420417.png)

![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5420439.png)

![5-allyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420445.png)

![5-{3-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5420464.png)

![ethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5420469.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420483.png)

![1-{6-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5420489.png)